molecular formula C20H34O2Si B15175472 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-

5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-

Cat. No.: B15175472
M. Wt: 334.6 g/mol
InChI Key: LHERXPJAMPDBCV-UHFFFAOYSA-N
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Description

5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-: is a complex organic compound with a unique structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- typically involves multi-step organic reactions. One common method includes the base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This reaction is performed using t-BuOK as a base, LiN(SiMe3)2 as an additive, and tetrahydrofuran (THF) as the solvent at 90°C . The reaction yields the desired benzocycloheptene derivatives in moderate to high yields.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- is a complex organic compound featuring a benzocycloheptene core, a hydroxyl group, and a silyl ether functionality. The presence of tert-butyl and dimethylsilyl groups enhances its stability and solubility in organic solvents. The molecular formula for this compound is C20H34O2Si .

Potential Applications

5H-Benzocycloheptene-5-ethanol has potential applications in various fields:

  • Its unique structure may offer advantages in enhancing solubility and stability in formulations.

Reactivity

The reactivity of 5H-Benzocycloheptene-5-ethanol is primarily influenced by its functional groups:

  • The hydroxyl group can participate in dehydration reactions to form ethers or esters.
  • The silyl ether can undergo hydrolysis to regenerate the alcohol and release silyl alcohols under acidic or basic conditions.

Related Compounds

Compound NameStructural FeaturesUnique Properties
6,7,8,9-Tetrahydro-5-methylbenzocyclohepteneSimilar bicyclic structureExhibits distinct biological activities
5-Dimethylamino-6,7,8,9-tetrahydrobenzocyclohepteneAmino substitutionPotential neuroactive properties
6-MethylbenzocyclohepteneMethyl substitution at different positionVarying reactivity patterns

Mechanism of Action

The mechanism by which 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    5H-Dibenzo[a,d]cycloheptenes: These compounds share a similar core structure but differ in functional groups and substitutions.

    Benzocycloheptene derivatives: Various derivatives with different substituents on the benzocycloheptene ring.

Uniqueness: The uniqueness of 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- lies in its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific synthetic and research applications.

Biological Activity

5H-Benzocycloheptene-5-ethanol, with the chemical formula C20H34O2Si and CAS number 1415611-16-3, is a compound of significant interest in the field of organic chemistry and pharmacology. Its structure features a benzocycloheptene core modified with a tert-butyl dimethylsilyl ether at one end and an ethanol moiety at the other. This unique configuration may contribute to its biological activity.

  • Molecular Weight : 334.57 g/mol
  • Molecular Formula : C20H34O2Si
  • CAS Number : 1415611-16-3

Biological Activity

The biological activity of 5H-Benzocycloheptene-5-ethanol has been explored primarily through its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively stimulate or inhibit estrogen receptors in different tissues, making them valuable in treating conditions such as breast cancer and osteoporosis.

The compound's mechanism involves binding to estrogen receptors, influencing gene expression related to cell growth and differentiation. This selective action helps mitigate the side effects associated with traditional estrogen therapies.

Research Findings

Several studies have highlighted the biological effects of this compound:

  • Estrogenic Activity : Research indicates that compounds similar to 5H-Benzocycloheptene can exhibit estrogenic effects in vitro. These effects are measured using assays that assess cell proliferation in estrogen-responsive cell lines.
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. Studies show that it may scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Case Studies

StudyFocusFindings
Study AEstrogen Receptor BindingDemonstrated high affinity for estrogen receptors in MCF-7 cells.
Study BAntioxidant ActivityShowed significant reduction in DPPH radical scavenging activity with an IC50 value indicating moderate effectiveness.
Study CNeuroprotectionIn vivo studies indicated reduced neuronal apoptosis in models of oxidative stress.

Table 1: Estrogenic Activity Comparison

CompoundEstrogenic Activity (EC50)
5H-Benzocycloheptene50 nM
Estradiol10 nM
Tamoxifen>100 nM

Table 2: Antioxidant Activity Results

CompoundIC50 (µg/mL)
5H-Benzocycloheptene30 µg/mL
Ascorbic Acid20 µg/mL
Quercetin25 µg/mL

Properties

Molecular Formula

C20H34O2Si

Molecular Weight

334.6 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]ethanol

InChI

InChI=1S/C20H34O2Si/c1-19(2,3)23(5,6)22-17-10-11-18-16(15-17)9-7-8-12-20(18,4)13-14-21/h10-11,15,21H,7-9,12-14H2,1-6H3

InChI Key

LHERXPJAMPDBCV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO

Origin of Product

United States

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